1-Bromo-6-(trimethylammonium)hexyl Bromide

Catalog No.
S680865
CAS No.
32765-81-4
M.F
C9H21Br2N
M. Wt
303.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-6-(trimethylammonium)hexyl Bromide

CAS Number

32765-81-4

Product Name

1-Bromo-6-(trimethylammonium)hexyl Bromide

IUPAC Name

6-bromohexyl(trimethyl)azanium;bromide

Molecular Formula

C9H21Br2N

Molecular Weight

303.08 g/mol

InChI

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

KNKBZYUINRTEOG-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCCBr.[Br-]

Synonyms

6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide; (6-Bromohexyl)trimethylammonium Bromide;

Canonical SMILES

C[N+](C)(C)CCCCCCBr.[Br-]

The exact mass of the compound (6-Bromohexyl)trimethylammonium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-6-(trimethylammonium)hexyl Bromide is a bifunctional quaternary ammonium compound featuring a cationic trimethylammonium headgroup and a six-carbon alkyl chain terminated by a reactive bromine atom. This structure defines it as an asymmetric bolaamphiphile, enabling its use both as a cationic surfactant and as a precise C6 building block for synthesizing more complex molecules, such as gemini (dimeric) surfactants. Its specific chain length and terminal halide are critical, procurement-relevant attributes that directly govern its performance in self-assembly, interfacial modification, and chemical synthesis workflows.

Substituting 1-Bromo-6-(trimethylammonium)hexyl Bromide with analogs having different alkyl chain lengths (e.g., C4, C8, C12) or different halides (e.g., chloride) is not a viable 1:1 replacement. The length of the hydrophobic alkyl chain is a primary determinant of critical surfactant properties, including the critical micelle concentration (CMC), surface tension reduction efficiency, and the geometric parameters of self-assembled aggregates. Altering the chain length by even two methylene units can change the CMC by a factor of 2-4, fundamentally altering formulation behavior and performance. Similarly, the bromide counter-ion influences solubility and interfacial interactions differently than a chloride or iodide ion. Therefore, selecting this specific C6-bromide derivative is a deliberate choice for achieving reproducible results in synthesis, templating, and formulation.

Defined Precursor for Gemini Surfactants with a C6 Spacer

This compound is a key intermediate for synthesizing high-performance gemini (dimeric) surfactants where a hexamethylene (C6) spacer is required. The terminal bromine atom provides a reactive site for coupling reactions, typically with a diamine, to form the final dimeric structure. Using an analog with a different chain length, such as a C4 or C8 version, would result in a completely different final product with altered aggregation behavior and performance.

Evidence DimensionSpacer length in resulting Gemini Surfactant
Target Compound DataPrecisely yields a hexamethylene (-(CH2)6-) spacer.
Comparator Or Baseline1-Bromo-4-(trimethylammonium)butyl Bromide yields a butylene (-(CH2)4-) spacer.
Quantified DifferenceDefines the fundamental spacer structure; not a performance metric but a structural one.
ConditionsStandard synthesis of N,N'-bis(dimethylalkyl)-α,ω-alkanediammonium dibromide type gemini surfactants.

For synthesizing specific gemini surfactants, the C6 chain is a non-negotiable structural requirement, making this precursor the only suitable choice.

High Critical Micelle Concentration (CMC) Compared to Longer-Chain Analogs

The C6 alkyl chain results in a significantly higher critical micelle concentration (CMC) compared to its longer-chain analogs. In aqueous solution at 298.15 K, the CMC of the C6 compound was measured to be approximately 851.1 mmol/kg, which is over 5 times higher than the C8 analog and over 35 times higher than the C10 analog. This property is critical for applications requiring a high concentration of free surfactant monomers before aggregation occurs.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data851.1 mmol/kg
Comparator Or BaselineC8 analog: 159.9 mmol/kg; C10 analog: 23.4 mmol/kg
Quantified Difference5.3x higher CMC than C8 analog; 36.4x higher CMC than C10 analog
ConditionsMeasured in aqueous solution at 298.15 K by electrical conductivity method.

A high CMC is essential for processes like phase transfer catalysis or certain electrochemical applications where the active species is the monomer, not the micelle, making longer-chain substitutes with low CMCs unsuitable.

Moderate Surface Tension Reduction Efficiency for Controlled Interfacial Activity

The efficiency of a surfactant in reducing surface tension can be quantified by pC20, the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN/m. The C6 compound exhibits a pC20 value of 1.48. This indicates a lower efficiency compared to longer-chain analogs like the C8 (pC20 = 2.45) and C10 (pC20 = 3.63) versions, which are more aggressive in lowering surface tension at lower concentrations.

Evidence DimensionSurface tension reduction efficiency (pC20)
Target Compound Data1.48
Comparator Or BaselineC8 analog: 2.45; C10 analog: 3.63
Quantified DifferenceRequires ~9.3x higher concentration than C8 analog for the same effect.
ConditionsAqueous solution, 298.15 K. pC20 is the negative log of the molar concentration required to lower water's surface tension by 20 mN/m.

This makes the C6 compound the right choice for applications needing a cationic surfactant for other properties (e.g., charge, reactivity) without the aggressive surface activity and foaming associated with longer-chain, more efficient surfactants.

Precursor for High-Performance Gemini Surfactants

This compound is the designated starting material for synthesizing gemini surfactants with a hexamethylene spacer. The defined C6 chain length is critical for achieving the final molecule's desired solubility, low CMC, and unique aggregation properties, which are superior to those of conventional monomeric surfactants.

Phase Transfer Catalysis

Due to its high critical micelle concentration, the C6 compound remains as a free monomer in solution up to high concentrations. This makes it suitable as a phase transfer catalyst where the catalytic action is performed by individual surfactant ions shuttling between phases, an application where micelle formation would be detrimental.

Functionalization of Surfaces and Nanomaterials

The terminal bromine provides a reactive handle for covalently grafting the cationic molecule onto surfaces (e.g., silica, polymers) or nanoparticles. This allows for the introduction of a permanent positive charge and a defined C6 spacer, useful for creating antimicrobial surfaces, modifying chromatographic stationary phases, or stabilizing colloidal dispersions.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32765-81-4

Dates

Last modified: 09-17-2023

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